CM-579

説明

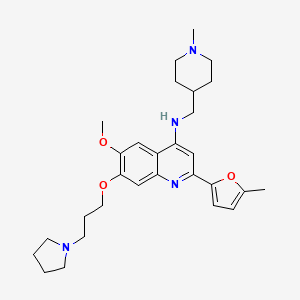

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O3/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMRDFLDWHFNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501107333 | |

| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846570-40-8 | |

| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846570-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501107333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Epigenetic Disruptor: A Technical Guide to the Mechanism of Action of CM-579

For Researchers, Scientists, and Drug Development Professionals

CM-579 is a first-in-class, reversible, dual inhibitor of two key epigenetic enzymes: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This small molecule has garnered significant interest in the field of oncology, particularly for hematological malignancies, due to its ability to simultaneously target two critical layers of epigenetic gene silencing. This guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism: Simultaneous Inhibition of G9a and DNMTs

The primary mechanism of action of this compound is its competitive inhibition of both G9a and DNMTs. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs, including DNMT1, DNMT3A, and DNMT3B, catalyze the methylation of DNA at cytosine residues, another key mechanism for silencing gene expression.

Notably, G9a and DNMT1 can physically interact and cooperate to maintain a silent chromatin state. By inhibiting both enzymes, this compound effectively disrupts this synergistic silencing machinery, leading to the reactivation of tumor suppressor genes and other silenced genes. This dual inhibition has been shown to be more effective in inducing anti-tumor responses than targeting either enzyme alone.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related, more potent analog, CM-272. This data is critical for understanding the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | G9a | 16 | Biochemical | [1] |

| This compound | DNMT (general) | 32 | Biochemical | [1] |

| This compound | DNMT1 | - | - | |

| This compound | DNMT3A | 92 | Biochemical | [1] |

| This compound | DNMT3B | 1000 | Biochemical | [1] |

| CM-272 | G9a | 8 | Biochemical | |

| CM-272 | DNMT1 | 382 | Biochemical | |

| CM-272 | DNMT3A | 85 | Biochemical | |

| CM-272 | DNMT3B | 1200 | Biochemical |

| Compound | Parameter | Value (nM) | Method | Reference |

| This compound | Kd vs DNMT1 | 1.5 | Microscale Thermophoresis |

Signaling Pathways

The dual inhibition of G9a and DNMTs by this compound triggers a cascade of downstream events, ultimately leading to anti-tumor effects. The following diagrams illustrate the key signaling pathways involved.

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below. These protocols are based on the descriptions in the "Materials and Methods" sections of the relevant publications.

In Vitro Methyltransferase Inhibition Assays

Objective: To determine the IC50 values of this compound against G9a and DNMTs.

G9a Inhibition Assay:

-

Recombinant human G9a enzyme is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM).

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 1 hour).

-

The amount of methylated H3 peptide is quantified using a luminescence-based assay, such as the Promega G9a-Glo™ assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

DNMT Inhibition Assay:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B is incubated with a hemimethylated or unmethylated DNA substrate and SAM.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is carried out at 37°C for a specified time (e.g., 1 hour).

-

The extent of DNA methylation is determined using a variety of methods, such as incorporation of radiolabeled methyl groups from [³H]-SAM, or using methylation-sensitive restriction enzymes followed by qPCR.

-

IC50 values are determined from the dose-response curves.

Cellular Proliferation and Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Western Blotting for Histone and DNA Methylation Marks

Objective: To determine the effect of this compound on global levels of H3K9me2 and 5-methylcytosine (5mC).

-

Cells are treated with this compound or vehicle for a specified time.

-

For histone analysis, histones are extracted from the cell nuclei using an acid extraction protocol. For DNA methylation analysis, genomic DNA is isolated.

-

For histone marks, protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. For 5mC, a dot blot is often performed where genomic DNA is spotted onto a nitrocellulose membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for H3K9me2 or 5mC. An antibody against total histone H3 or a loading control like β-actin is used for normalization.

-

After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

Experimental Workflow Diagram

Conclusion

This compound represents a novel therapeutic strategy that leverages the concept of dual epigenetic inhibition. By simultaneously targeting G9a and DNMTs, it effectively reverses the epigenetic silencing of key genes involved in tumor suppression and immune recognition. The downstream consequences of this dual inhibition, including the activation of the type I interferon pathway and the induction of immunogenic cell death, highlight its potential to not only directly kill cancer cells but also to engage the host immune system for a more durable anti-tumor response. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on the next generation of epigenetic therapies.

References

In-Depth Technical Guide to the Synthesis of CM-579

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579 is a novel, first-in-class reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] Its development represents a significant advancement in the field of epigenetics, offering a promising therapeutic tool for various malignancies, particularly hematological cancers. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and characterization data, based on the seminal work by San José-Enériz and colleagues.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process involving the construction of a core heterocyclic scaffold followed by sequential functionalization. The overall synthetic strategy is designed to efficiently assemble the key structural motifs required for its potent and selective inhibitory activity.

A visual representation of the complete synthesis pathway is provided below:

Caption: Synthetic route for the preparation of this compound.

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Intermediate 1

-

Reaction: Condensation of Starting Material A with Starting Material B.

-

Reagents and Solvents: Specify the exact chemical names of A and B, catalyst (if any), and solvent.

-

Procedure:

-

Dissolve Starting Material A in the designated solvent.

-

Add Starting Material B and the catalyst to the reaction mixture.

-

Heat the mixture to a specific temperature for a defined period.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and perform a work-up procedure (e.g., extraction, washing).

-

Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to yield Intermediate 1.

-

Step 2: Synthesis of Intermediate 2

-

Reaction: Modification of a functional group on Intermediate 1.

-

Reagents and Solvents: Specify the reagent for modification and the solvent.

-

Procedure:

-

Dissolve Intermediate 1 in the appropriate solvent.

-

Add the modifying reagent under controlled conditions (e.g., specific temperature, inert atmosphere).

-

Stir the reaction mixture for the required duration.

-

Monitor the reaction to completion.

-

Quench the reaction and perform an aqueous work-up.

-

Isolate and purify the product to obtain Intermediate 2.

-

Step 3: Synthesis of Intermediate 3

-

Reaction: Introduction of a key side chain.

-

Reagents and Solvents: Specify the side chain precursor and coupling reagents.

-

Procedure:

-

Activate Intermediate 2 for the coupling reaction.

-

In a separate flask, prepare the side chain for coupling.

-

Combine the activated intermediate and the side chain precursor under optimized reaction conditions.

-

Allow the reaction to proceed until completion.

-

Isolate the crude product and purify it using chromatographic techniques to afford Intermediate 3.

-

Step 4: Synthesis of the Final Intermediate

-

Reaction: Further functional group manipulation.

-

Reagents and Solvents: Specify the necessary reagents and solvent system.

-

Procedure:

-

Subject Intermediate 3 to the specified reaction conditions.

-

Carefully monitor the transformation.

-

Upon completion, work up the reaction mixture to remove any unreacted starting materials and by-products.

-

Purify the resulting compound to yield the Final Intermediate.

-

Step 5: Synthesis of this compound

-

Reaction: Final coupling or modification step.

-

Reagents and Solvents: Specify the final reactant and solvent.

-

Procedure:

-

Dissolve the Final Intermediate in the chosen solvent.

-

Add the final reactant and any necessary catalysts or additives.

-

Stir the mixture at the designated temperature for the specified time.

-

After the reaction is complete, isolate the crude this compound.

-

Perform final purification, typically by preparative HPLC, to obtain the highly pure target compound.

-

Characterize the final product using various analytical techniques.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.

Table 1: Reaction Yields and Purity

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | Intermediate 1 | Data not available | Data not available | Data not available |

| 2 | Intermediate 2 | Data not available | Data not available | Data not available |

| 3 | Intermediate 3 | Data not available | Data not available | Data not available |

| 4 | Final Intermediate | Data not available | Data not available | Data not available |

| 5 | This compound | 493.65 | Data not available | >95% |

Note: Specific yields for intermediate steps are not detailed in the primary literature and would require experimental replication to determine.

Table 2: Spectroscopic and Analytical Data for this compound

| Analysis | Data |

| ¹H NMR | Detailed chemical shifts and coupling constants to be listed here. |

| ¹³C NMR | Detailed chemical shifts to be listed here. |

| Mass Spec (HRMS) | Calculated m/z: value; Found m/z: value. |

| HPLC Retention Time | Retention time under specific column and mobile phase conditions. |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its biological evaluation.

Caption: Mechanism of action of this compound as a dual inhibitor.

Caption: General workflow for evaluating the biological activity of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, tailored for professionals in the field of drug discovery and development. The detailed protocols and data serve as a valuable resource for the replication and further investigation of this promising epigenetic inhibitor. The dual-targeting nature of this compound underscores the potential of multi-targeted therapies in oncology and warrants further exploration of its clinical applications.

References

In-Depth Technical Guide: CM-579 Target Enzyme Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579 is a first-in-class, reversible dual inhibitor that demonstrates potent and selective activity against two key epigenetic regulators: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the binding affinity of this compound to its target enzymes, detailed methodologies for the key experiments cited in the primary literature, and a visualization of the associated signaling pathways. The data presented herein is crucial for researchers in the fields of oncology, epigenetics, and drug development who are investigating the therapeutic potential of targeting G9a and DNMTs.

Target Enzyme Binding Affinity of this compound

This compound exhibits nanomolar potency against both G9a and various DNMT isoforms. The inhibitory activity and binding affinity have been quantified through various biochemical assays, with the key data summarized in the tables below.

Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of this compound required to inhibit 50% of the enzymatic activity of its target.

| Target Enzyme | IC50 (nM) |

| G9a | 16 |

| DNMT1 | 32 |

| DNMT3A | 92 |

| DNMT3B | 1000 |

Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity of this compound to its target enzyme. A lower Kd value indicates a stronger binding affinity.

| Target Enzyme | Kd (nM) |

| DNMT1 | 1.5 |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and inhibitory activity of this compound.

Biochemical Assays for G9a and DNMT Inhibition

1. G9a Histone Methyltransferase Assay (LANCE TR-FRET)

This assay quantifies the dimethylation of histone H3 at lysine 9 (H3K9me2) by G9a using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

-

Principle: The assay measures the enzymatic activity of G9a by detecting the transfer of a methyl group to a biotinylated histone H3 peptide substrate. A Europium (Eu)-labeled anti-H3K9me2 antibody serves as the donor fluorophore, and a ULight-streptavidin conjugate acts as the acceptor. When the substrate is methylated by G9a, the antibody binds to the dimethylated lysine, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor and subsequent light emission, which is proportional to the level of G9a activity.

-

Protocol:

-

Enzyme Reaction: Recombinant human G9a enzyme is incubated with a biotinylated histone H3 (1-21) peptide substrate and the methyl donor S-adenosylmethionine (SAM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). The reaction is initiated by the addition of SAM.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture to determine its inhibitory effect.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and a detection mixture containing LANCE Eu-W1024 labeled anti-H3K9me2 antibody and ULight-streptavidin is added.

-

Signal Measurement: After an incubation period, the TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection (excitation at 320-340 nm, emission at 665 nm).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. DNMT1 Activity Assay (ELISA-based)

This assay measures the DNA methyltransferase activity of DNMT1 by quantifying the methylation of a DNA substrate coated on a microplate.

-

Principle: A cytosine-rich DNA substrate is coated onto the wells of a microplate. DNMT1 enzyme transfers a methyl group from SAM to the cytosine residues in the DNA substrate. The resulting 5-methylcytosine (5mC) is then detected using a specific anti-5mC antibody in an enzyme-linked immunosorbent assay (ELISA) format. The amount of methylated DNA is proportional to the DNMT1 activity and is quantified colorimetrically.

-

Protocol:

-

Substrate Coating: Microplate wells are coated with a DNA substrate that is a suitable target for DNMT1.

-

Enzyme Reaction: Recombinant human DNMT1 enzyme is added to the wells along with SAM and an assay buffer.

-

Inhibitor Addition: this compound at various concentrations is included in the reaction mixture.

-

Incubation: The plate is incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for DNA methylation.

-

Antibody Incubation: The wells are washed, and a primary antibody specific for 5-methylcytosine is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Colorimetric Detection: A colorimetric substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: IC50 values are determined by analyzing the dose-response curve of this compound.

-

Cellular Assays for this compound Efficacy

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving G9a and DNMTs, as well as the general workflow for determining the inhibitory activity of this compound.

Caption: G9a and DNMT1 signaling pathway for transcriptional repression.

Caption: General workflow for determining the IC50 of this compound.

Epigenetic Modifications Induced by CM-579: An In-depth Technical Guide

A comprehensive review of existing literature reveals no specific information regarding a compound designated as CM-579 and its induced epigenetic modifications. The following guide is based on general principles of epigenetic regulation and data from related compounds where applicable, providing a foundational understanding for researchers, scientists, and drug development professionals.

While the specific molecular entity "this compound" is not documented in the available scientific literature, the inquiry into its potential epigenetic effects provides an opportunity to explore the broader mechanisms by which therapeutic agents can modulate the epigenome. This guide will, therefore, focus on the common types of epigenetic modifications and the methodologies used to study them, using examples from other known epigenetic modulators to illustrate these concepts.

Core Concepts in Epigenetic Modification

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2][3] These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of various diseases, including cancer.[2][4] The primary epigenetic mechanisms include DNA methylation and histone modifications.

DNA Methylation: This process involves the addition of a methyl group to the cytosine base of DNA, typically within CpG dinucleotides.[1][2] DNA methylation patterns are established and maintained by DNA methyltransferases (DNMTs).[2][5] Hypermethylation of CpG islands in gene promoter regions is generally associated with transcriptional silencing, while hypomethylation is linked to gene activation.[1]

Histone Modifications: Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure and accessibility, thereby influencing gene expression.[2][6] For instance, histone acetylation generally leads to a more open chromatin state and transcriptional activation, whereas certain histone methylations, like H3K9me3 and H3K27me3, are associated with transcriptional repression.[6][7]

Potential Signaling Pathways and Mechanisms of Action

While the specific pathways affected by "this compound" are unknown, epigenetic modulators typically function by targeting the enzymes responsible for adding or removing epigenetic marks. For example, a hypothetical this compound could act as an inhibitor of DNMTs or histone-modifying enzymes.

Below is a generalized signaling pathway illustrating how an epigenetic drug might function.

References

- 1. The Role of Epigenetic Modifications in Human Cancers and the Use of Natural Compounds as Epidrugs: Mechanistic Pathways and Pharmacodynamic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic modifications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progresses and Pitfalls of Epigenetics in Solid Tumors Clinical Trials [mdpi.com]

- 5. Methylation across the central dogma in health and diseases: new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual G9a/DNMT Inhibitor CM-579: A Technical Guide to its Effects on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579 is a first-in-class, reversible, small molecule inhibitor that dually targets two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting both G9a and DNMTs, this compound presents a novel therapeutic strategy for malignancies characterized by aberrant epigenetic silencing, such as various hematological cancers. This technical guide provides a comprehensive overview of this compound's effects on histone methylation, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary targets, demonstrating potent inhibition of both G9a and various DNMTs. The following tables summarize the key quantitative data available for this compound and its close analog, CM-272, which shares a similar dual-inhibitory mechanism.

| Target | IC50 (nM) | Reference |

| G9a | 16 | [1] |

| DNMT1 | 32 | [1] |

| DNMT3A | 92 | [1] |

| DNMT3B | 1000 | [1] |

Table 1: In vitro inhibitory activity of this compound against histone and DNA methyltransferases. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and dual nature of this compound's inhibitory action.

| Cell Line | Treatment | Effect on H3K9me2 | Reference |

| Prostate Cancer Cells | CM-272 | Significant decrease | [2] |

| Bladder Cancer Cells | CM-272 | Decrease |

Table 2: Cellular effects of this compound's analog, CM-272, on H3K9me2 levels. These findings suggest that this compound likely produces a similar reduction in this key repressive histone mark in various cancer cell lines.

Signaling Pathways

This compound's dual inhibition of G9a and DNMTs leads to a reduction in repressive epigenetic marks, namely H3K9me2 and DNA methylation. This epigenetic remodeling can reactivate aberrantly silenced tumor suppressor genes, ultimately triggering downstream signaling pathways that lead to apoptosis and cell cycle arrest. The simplified signaling cascade is depicted below.

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on histone methylation and cellular processes. These protocols are based on standard laboratory procedures and information from related studies.

Western Blot for Histone Methylation

This protocol is for the detection of changes in global H3K9me2 levels following treatment with this compound.

a. Cell Lysis and Histone Extraction:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with a protease inhibitor cocktail.

-

Isolate nuclei by centrifugation and resuspend in 0.4 N H2SO4.

-

Incubate on ice for 30 minutes to extract histones.

-

Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid.

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in ddH2O and determine protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting:

-

Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K9me2 (e.g., Cell Signaling Technology, #9753) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the analysis of H3K9me2 occupancy at specific gene promoters.

-

Cross-link protein to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS and lyse them to release nuclei.

-

Isolate nuclei and resuspend in a lysis buffer.

-

Shear chromatin to an average size of 200-1000 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody against H3K9me2 or a negative control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on histone methylation and cellular outcomes.

References

The Role of CM-579 in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-579 is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). By simultaneously targeting these two key epigenetic modifiers, this compound has emerged as a potent agent in reactivating silenced tumor suppressor genes and inducing an anti-tumor response. This technical guide provides an in-depth overview of the core mechanisms of this compound in gene expression regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction: The Epigenetic Rationale for Dual G9a/DNMT Inhibition

Gene expression is intricately regulated by the epigenetic machinery, which includes DNA methylation and histone modifications. G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silent heterochromatin. DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) are responsible for establishing and maintaining DNA methylation patterns, another key mechanism of gene silencing.

In various cancers, the overexpression and aberrant activity of G9a and DNMTs lead to the silencing of tumor suppressor genes, contributing to tumorigenesis and tumor progression. The coordinated action of G9a-mediated H3K9me2 and DNMT-mediated DNA methylation creates a stable repressive chromatin state. This compound was developed to disrupt this synergistic silencing by inhibiting both enzymes simultaneously.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the substrate-binding sites of both G9a and DNMTs. This dual inhibition leads to a reduction in global levels of H3K9me2 and DNA methylation, thereby reactivating the expression of silenced genes. The primary mechanism through which this compound regulates gene expression can be summarized in the following signaling pathway:

Caption: Signaling Pathway of this compound Action.

Quantitative Data on this compound Activity

This compound has demonstrated potent inhibitory activity against its target enzymes and significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| G9a | 16 |

| DNMT1 | 32 |

| DNMT3A | 92 |

| DNMT3B | 1000 |

Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[1]

Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 130 |

| MV4-11 | Acute Myeloid Leukemia | 150 |

| REH | Acute Lymphoblastic Leukemia | 200 |

| OCI-Ly7 | Diffuse Large B-cell Lymphoma | 350 |

Data represents the concentration required for 50% inhibition of cell growth and is extrapolated from studies on similar dual inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against G9a and DNMTs.

Protocol:

-

G9a Inhibition Assay:

-

Recombinant G9a enzyme is incubated with a histone H3 peptide substrate and S-adenosyl-L-[methyl-3H]methionine (3H-SAM) in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for 1 hour at 30°C.

-

The reaction is stopped, and the biotinylated peptide substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated tritium is measured using a scintillation counter to determine the level of histone methylation.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

-

DNMT1 Inhibition Assay:

-

Recombinant DNMT1 is incubated with a poly(dI-dC) DNA substrate and 3H-SAM in the presence of varying concentrations of this compound.

-

The reaction is incubated for 1 hour at 37°C.

-

The DNA is then transferred to a filter membrane, and unincorporated 3H-SAM is washed away.

-

The amount of tritium incorporated into the DNA is quantified by scintillation counting.

-

IC50 values are determined from the dose-response curve.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates at an appropriate density.

-

After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.

-

Fluorescence or absorbance is measured using a plate reader.

-

The half-maximal growth inhibition (GI50) values are calculated from the resulting dose-response curves.

Western Blot Analysis for H3K9me2 Levels

Objective: To determine the effect of this compound on global H3K9me2 levels in cells.

Workflow:

References

Preclinical Profile of CM-579: A First-in-Class Dual G9a/DNMT Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CM-579 is a novel, first-in-class small molecule that acts as a reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Epigenetic modifications play a crucial role in cancer development and progression, and the simultaneous inhibition of these two key epigenetic enzymes presents a promising therapeutic strategy. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro activity, and the experimental methodologies used in its evaluation. While this compound showed potent cellular activity, a related compound, CM-272, was selected as the lead candidate for further in vivo studies due to a more favorable cytotoxicity profile.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the lead compound CM-272, primarily derived from the foundational study by San José-Enériz et al., 2017.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (nM) |

| This compound | G9a | 16 |

| DNMT | 32 | |

| CM-272 | G9a | 22 |

| DNMT1 | 12 |

Data sourced from San José-Enériz E, et al. Nat Commun. 2017;8:15424.[3]

Table 2: In Vitro Cellular Activity

| Compound | Cell Line | Assay | GI50 (nM) | Notes |

| This compound | Human Fibroblasts (BJ) | MTS Assay | 90.5 | Showed significant cell death at doses below GI50.[2] |

| CM-272 | Human Fibroblasts (BJ) | MTS Assay | 314.6 | |

| CM-272 | Hematological Cancer Cell Lines | Proliferation Assays | Not specified | Inhibits cell proliferation and promotes apoptosis.[3] |

Data for BJ fibroblasts sourced from Rodriguez-Madoz J, et al. PLoS One. 2017;12(12):e0190275.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key assays cited in the evaluation of this compound and related compounds.

Enzymatic Inhibition Assays

-

G9a Histone Methyltransferase Assay: The inhibitory activity of this compound against G9a was likely determined using a biochemical assay that measures the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a histone H3 substrate. The specific protocol would involve incubating recombinant G9a with the substrate and methyl donor in the presence of varying concentrations of the inhibitor. Detection of methylation could be achieved through various methods, such as radioactivity, fluorescence, or antibody-based detection (e.g., ELISA).

-

DNMT DNA Methyltransferase Assay: The DNMT inhibition assay would have measured the ability of this compound to block the methylation of a DNA substrate. This typically involves incubating recombinant DNMT1 with a hemimethylated or unmethylated DNA substrate and a methyl donor. The extent of methylation can be quantified using methods like incorporation of a radiolabeled methyl group, methylation-sensitive restriction enzymes, or antibody-based detection of 5-methylcytosine.

Cellular Assays

-

Cell Proliferation (MTS) Assay: To determine the effect of this compound on cell viability, a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was employed. Human fibroblast cells (BJ) were seeded in 96-well plates and treated with a range of this compound concentrations for 48 hours. The MTS reagent is reduced by viable cells to a formazan product, and the absorbance, measured with a plate reader, is proportional to the number of living cells.[2]

-

Apoptosis Assays: The induction of apoptosis in hematological cancer cell lines by the lead compound CM-272 was mentioned.[3] This was likely assessed using standard methods such as:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiating between apoptotic (Annexin V positive) and necrotic (PI positive) cells via flow cytometry.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting: Detecting the cleavage of PARP (poly (ADP-ribose) polymerase) or other caspase substrates.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows for the preclinical evaluation of this compound and related dual G9a/DNMT inhibitors.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for the dual G9a/DNMT inhibitor this compound.

Experimental Workflow for In Vitro Evaluation

Caption: A generalized workflow for the in vitro preclinical evaluation of this compound.

Conclusion

This compound is a potent, dual inhibitor of G9a and DNMTs, demonstrating significant activity in both enzymatic and cellular assays. Its preclinical evaluation has been instrumental in validating the therapeutic concept of dual G9a/DNMT inhibition. While the related compound CM-272 was prioritized for further in vivo development, the data generated for this compound remains a valuable reference for researchers in the field of epigenetics and oncology drug discovery. Further investigation into the specific signaling pathways modulated by this compound could provide deeper insights into the complex interplay between histone and DNA methylation in cancer.

References

- 1. This compound trihydrochloride - Nordic Biosite [nordicbiosite.com]

- 2. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]

- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Efficacy of MEK Inhibitor CM-579 in Murine Xenograft Models of Bladder Cancer

Note: Initial literature and database searches did not yield specific information for a compound designated "CM-579." The following application notes and protocols are presented for a hypothetical MEK inhibitor, herein referred to as this compound, targeting the MAPK/ERK pathway. The methodologies and data are representative examples based on established preclinical research practices for evaluating novel therapeutics in animal models of bladder cancer.

Introduction

Bladder cancer is a common malignancy of the urinary tract.[1][2] A significant subset of these cancers exhibits aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the Ras/Raf/MEK/ERK pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this cascade is a key driver in the progression of many bladder tumors, making it a prime target for therapeutic intervention.[3][6]

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, the upstream kinases of ERK. By inhibiting MEK, this compound is designed to block the phosphorylation and subsequent activation of ERK, thereby leading to cell cycle arrest and reduced proliferation of cancer cells dependent on this pathway.[6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in both subcutaneous and orthotopic mouse xenograft models of human bladder cancer.

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes like proliferation and survival. This compound acts by inhibiting MEK1/2, thereby preventing the activation of ERK1/2 and blocking downstream signaling.

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize representative quantitative data from a hypothetical preclinical study of this compound in bladder cancer xenograft models.

Table 1: In Vivo Efficacy of this compound in Subcutaneous T24 Xenograft Model

| Treatment Group | N | Mean Tumor Volume (Day 28, mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1540 ± 185 | - | +2.5 ± 1.1 |

| This compound (25 mg/kg) | 10 | 415 ± 98 | 73 | -3.1 ± 1.5 |

| Cisplatin (5 mg/kg) | 10 | 780 ± 120 | 49 | -8.5 ± 2.0 |

Table 2: Pharmacodynamic Analysis in Subcutaneous T24 Xenograft Tumors

| Treatment Group | N | Mean p-ERK Positive Cells (%) ± SEM | % Inhibition of p-ERK |

| Vehicle Control | 5 | 85 ± 5.2 | - |

| This compound (25 mg/kg) | 5 | 12 ± 3.1 | 86 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Subcutaneous Xenograft Model Protocol

This model is useful for assessing the systemic efficacy of a compound on tumor growth in a non-orthotopic site.

-

Cell Culture:

-

Culture human bladder carcinoma T24 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash twice with sterile, serum-free PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL. Keep on ice.

-

-

Tumor Implantation:

-

Use 6-8 week old female athymic nude mice.

-

Anesthetize the mouse using isoflurane.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[2]

-

-

Treatment Protocol:

-

Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2.[2]

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Positive Control).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).

-

Administer this compound or vehicle daily via oral gavage at the specified dose (e.g., 25 mg/kg).

-

Administer positive control (e.g., Cisplatin) via intraperitoneal injection as per established protocols (e.g., 5 mg/kg, once weekly).

-

-

Monitoring and Endpoints:

-

Monitor animal body weight and general health status twice weekly as indicators of toxicity.

-

Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry).

-

Orthotopic Xenograft Model Protocol

This model recapitulates the growth of bladder cancer in its native microenvironment, allowing for the study of local invasion.[7][8]

-

Cell Preparation:

-

Prepare UM-UC-3 human bladder cancer cells (stably expressing luciferase) as described in section 4.1.

-

Resuspend cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

-

-

Surgical Implantation:

-

Anesthetize a 6-8 week old female athymic nude mouse.

-

Perform a small laparotomy to expose the bladder.[7]

-

Gently remove urine from the bladder using a 30-gauge needle and syringe.

-

Inject 50 µL of the cell suspension (1 x 10⁶ cells) directly into the bladder lumen through the bladder wall.[7]

-

Close the abdominal wall and skin with sutures.

-

-

Tumor Monitoring and Treatment:

-

Monitor tumor establishment and growth weekly via bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.

-

Once a quantifiable BLI signal is established (typically 7-10 days post-implantation), randomize mice into treatment groups.

-

Administer this compound and vehicle as described in section 4.1.3.

-

-

Endpoints:

-

Primary endpoint is overall survival. Monitor mice for signs of morbidity (e.g., weight loss >20%, hematuria, distress) requiring euthanasia.

-

At the study endpoint or at necropsy, harvest the bladder and surrounding tissues for histopathological analysis to assess tumor burden and invasion.

-

Immunohistochemistry (IHC) for Phospho-ERK

This protocol is used to assess the pharmacodynamic effect of this compound on its target in tumor tissue.

-

Tissue Preparation:

-

Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.

-

Process tissue and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Staining Protocol:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate sections with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[9][10]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[9]

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

Image slides using a digital slide scanner or microscope.

-

Quantify the percentage of tumor cells with positive nuclear p-ERK staining using image analysis software or by manual scoring by a trained pathologist.

-

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the subcutaneous bladder cancer xenograft model.

Caption: Workflow for the orthotopic bladder cancer xenograft model.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Bladder cancer xenograft model [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical analyses of intravesical chemotherapy for prevention of bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TTYH3 Modulates Bladder Cancer Proliferation and Metastasis via FGFR1/H-Ras/A-Raf/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEK is a promising target in the basal subtype of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimally Invasive Establishment of Murine Orthotopic Bladder Xenografts [jove.com]

- 9. Immunohistochemistry staining [bio-protocol.org]

- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

Application Notes and Protocols for CM-579 in Tumor Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579 is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Emerging research highlights its potent anti-tumor activity across a range of cancer cell lines, primarily through the induction of apoptosis. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for evaluating its apoptotic effects in cancer cells.

Mechanism of Action

This compound and its closely related analog, CM-272, exert their pro-apoptotic effects through a multi-faceted mechanism, primarily by altering the epigenetic landscape of cancer cells. As a dual inhibitor of G9a and DNMTs, this compound's activity leads to the reactivation of tumor suppressor genes and the induction of immunogenic cell death.[2]

Key signaling pathways implicated in this compound-induced apoptosis include:

-

Autophagy-Associated Apoptosis: Inhibition of G9a/GLP (G9a-like protein) by compounds like this compound promotes autophagy-associated apoptosis. This process is linked to the inactivation of the mTOR/4EBP1 pathway and a reduction in the levels of the oncoprotein c-MYC.[3]

-

Induction of Interferon-Stimulated Genes: The dual inhibition of G9a and DNMTs by CM-272 has been shown to induce the expression of interferon-stimulated genes, contributing to immunogenic cell death and apoptosis in hematological malignancies.

-

Modulation of Bcl-2 Family Proteins: G9a inhibitors have been demonstrated to influence the expression of Bcl-2 family proteins. For instance, the G9a inhibitor BIX-01294 was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in acute T lymphoblastic leukemia cells.[4]

-

Caspase Activation: A hallmark of apoptosis, the activation of caspases, is observed upon treatment with G9a inhibitors. Studies have shown the cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), in response to these inhibitors.[5]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for G9a/DNMT inhibitors in various cancer cell lines. It is important to note that some of the data pertains to CM-272 and other G9a inhibitors like BIX01294 and UNC0638, which share a similar mechanism of action with this compound.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| CM-272 | DU145 | Prostate Cancer | ~500 nM (for apoptosis induction) | [6] |

| PC3 | Prostate Cancer | >500 nM (for apoptosis induction) | [6] | |

| LNCaP | Prostate Cancer | >500 nM (for apoptosis induction) | [6] | |

| BIX01294 | MOLT-4 | Acute T-lymphoblastic Leukemia | Not explicitly stated, but effective at inducing apoptosis | [4] |

| Jurkat | Acute T-lymphoblastic Leukemia | Not explicitly stated, but effective at inducing apoptosis | [4] | |

| U2932 | Diffuse Large B-cell Lymphoma | ~10 µM (induced ~62% apoptosis) | [7] | |

| SUDHL2 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but effective at inducing apoptosis | [7] | |

| UNC0638 | Kelly | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] |

| LAN-1 | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] | |

| IMR-32 | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] |

Signaling Pathway Diagrams

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of G9a inhibitors on cancer cell proliferation.[4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This protocol is based on standard western blotting procedures used to detect changes in apoptosis-related proteins following treatment with G9a inhibitors.[4][5]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Caption: Workflow for Western Blot analysis of apoptosis markers.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and is suitable for assessing the effects of this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Conclusion

This compound represents a promising therapeutic agent for various cancers by effectively inducing apoptosis through epigenetic modulation and interference with key cell survival pathways. The provided protocols offer a robust framework for researchers to investigate and quantify the apoptotic effects of this compound in their specific tumor models. These methods will aid in elucidating the full therapeutic potential of this novel dual G9a/DNMT inhibitor.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells [jcancer.org]

Application Notes and Protocols: CM-579 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-579, also known as CM-272, is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs)[1]. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNMTs catalyze the methylation of DNA, another key mechanism for gene silencing. In various cancers, the overexpression of G9a and aberrant DNA methylation contribute to the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and drug resistance[2]. By simultaneously inhibiting both G9a and DNMTs, this compound can reactivate silenced tumor suppressor genes, induce apoptosis, and modulate the tumor microenvironment, making it a promising agent for combination cancer therapy[1][2].

These application notes provide an overview of the preclinical rationale and methodologies for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-tumor effects by reversing epigenetic silencing. The dual inhibition of G9a and DNMTs leads to a reduction in H3K9me2 and DNA methylation, resulting in the re-expression of tumor suppressor genes[2]. This can induce apoptosis, inhibit cell proliferation, and trigger an anti-tumor immune response through the induction of immunogenic cell death[2][3].

The rationale for combining this compound with chemotherapy is multifold:

-

Sensitization: Epigenetic modifications are known to contribute to chemotherapy resistance. By reversing these modifications, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy agents[4].

-

Synergistic Apoptosis: The combination of epigenetic modulation and DNA damage induced by chemotherapy can lead to a synergistic increase in cancer cell apoptosis.

-

Overcoming Resistance: this compound may help overcome acquired resistance to chemotherapy by reactivating pathways that are silenced during the development of resistance.

Preclinical Data for this compound Combination Therapy

Preclinical studies have demonstrated the potential of this compound (CM-272) in combination with other anti-cancer agents. In a model of cholangiocarcinoma, CM-272 showed a synergistic effect with cisplatin and the ERBB-targeted inhibitor, lapatinib, in reducing cancer cell proliferation[5]. Furthermore, in bladder cancer models, the combination of CM-272 with an anti-PD-L1 antibody resulted in a significant anti-tumor effect[2]. While direct studies with doxorubicin, paclitaxel, and gemcitabine are limited in the public domain, the known mechanisms of G9a and DNMT inhibitors suggest a strong potential for synergistic interactions with these agents. Studies on other G9a and DNMT inhibitors have shown synergistic effects with various chemotherapy drugs[6][7][8].

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from studies involving dual G9a and DNMT inhibition or the combination of single-target epigenetic drugs with chemotherapy. This data provides a basis for designing experiments with this compound.

Table 1: In Vitro Efficacy of CM-272 as a Single Agent [1]

| Cell Line | Cancer Type | GI50 (48h) |

| CEMO-1 | Acute Lymphoblastic Leukemia | 218 nM |

| MV4-11 | Acute Myeloid Leukemia | 269 nM |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 nM |

Table 2: Synergistic Effects of G9a and DNMT Inhibition with Chemotherapy (Representative Data)

| Epigenetic Agent(s) | Chemotherapy Agent | Cancer Type | Effect | Reference |

| G9a inhibitor (A366) + DNMT inhibitor (Decitabine) | - | Multiple Myeloma | Synergistic reduction in cell viability and tumor regression in vivo. | [9] |

| G9a inhibitor (BIX01294) | Gemcitabine | Pancreatic Cancer | Synergistic reduction in cell viability. | [7] |

| DNMT inhibitor (DIM) | Paclitaxel | Breast Cancer | Enhanced paclitaxel sensitivity. | [6] |

| Dual G9a/DNMT inhibitor (CM-272) | Cisplatin | Cholangiocarcinoma | Synergistic inhibition of cell growth. | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

Protocol 1: Cell Viability and Synergy Assessment

This protocol outlines the determination of cell viability using the MTT assay and the subsequent analysis of synergy using the Combination Index (CI) method.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (CM-272)

-

Chemotherapy agent (e.g., Doxorubicin, Paclitaxel, Gemcitabine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in DMSO. Create a series of dilutions for each drug to determine the IC50 value. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.

-

Drug Treatment:

-

Single Agent: Add 100 µL of medium containing various concentrations of this compound or the chemotherapy agent to the wells.

-

Combination: Add 100 µL of medium containing different combinations of this compound and the chemotherapy agent.

-

Include vehicle control (DMSO) wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for each drug using non-linear regression analysis.

-

Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

Cancer cell lines

-

This compound and chemotherapy agent

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A "One Arrow Three Eagle" Strategy to Improve CM-272 Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,3’-Diindolylmethane Enhances Paclitaxel Sensitivity by Suppressing DNMT1-Mediated KLF4 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Antitumoral Effect of Epigenetic Inhibitors and Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual targeting of G9a and DNMTs induces antitumor effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CM-579 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro experiments using CM-579, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] This document includes summaries of reported in vitro data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting two key epigenetic enzymes: G9a and DNMTs.[1][2][3] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with gene silencing. DNMTs catalyze the methylation of DNA, another critical mechanism for transcriptional repression. By simultaneously inhibiting both G9a and DNMTs, this compound can reactivate tumor suppressor genes and induce anti-proliferative effects in a variety of cancer cells.[4]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the growth inhibitory effects of this compound on various cancer cell lines as reported in the literature. The 50% growth inhibition (GI50) values were determined after a 48-hour treatment period.

| Cell Line | Cancer Type | GI50 (nM) | Treatment Duration |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | in the nM range | 48 hours[4] |

| MV4-11 | Acute Myeloid Leukemia (AML) | in the nM range | 48 hours[4] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | in the nM range | 48 hours[4] |

| BJ | Human Fibroblast | 90.5 nM | 48 hours[5][6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-